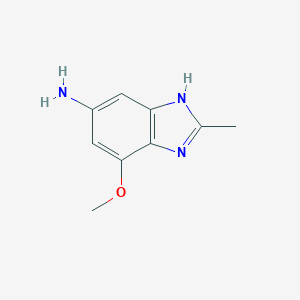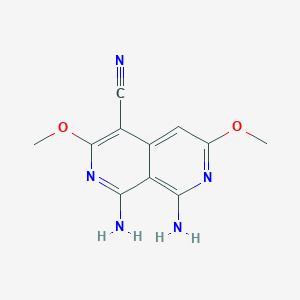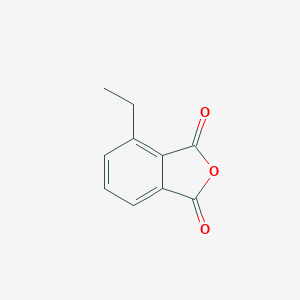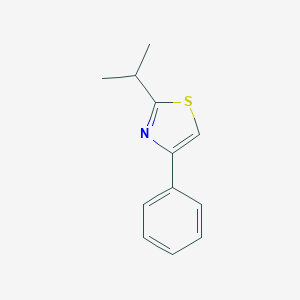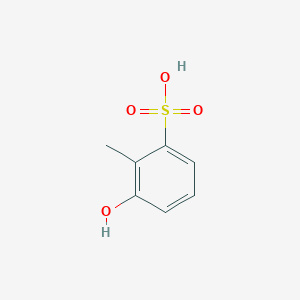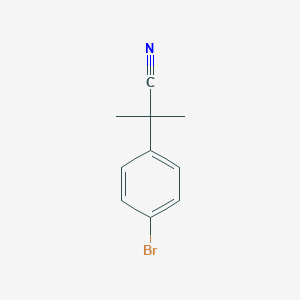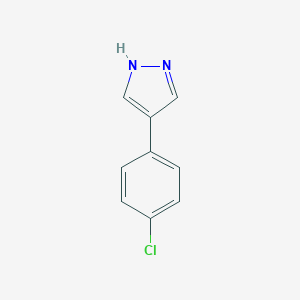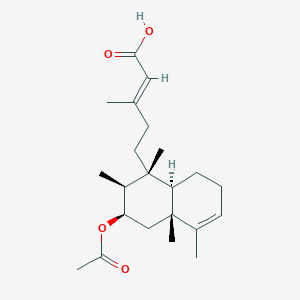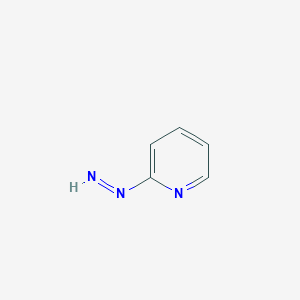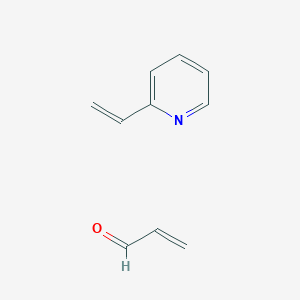
Vinylpyridine-acrolein copolymer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinylpyridine-acrolein copolymer is a synthetic polymer that has gained significant attention in the scientific community due to its unique properties. This polymer is widely used in various fields, including biotechnology, biochemistry, and biomedical research. The copolymer is known for its ability to bind with various biomolecules, making it a valuable tool for studying biological processes.
Mécanisme D'action
The mechanism of action of vinylpyridine-acrolein copolymer is based on its ability to bind with various biomolecules. The copolymer contains both positively charged and negatively charged groups, which allows it to interact with a wide range of biomolecules. The copolymer can form electrostatic interactions with negatively charged biomolecules, such as DNA and RNA, while also forming covalent bonds with proteins and enzymes.
Effets Biochimiques Et Physiologiques
Vinylpyridine-acrolein copolymer has been shown to have minimal biochemical and physiological effects on cells and tissues. The copolymer is biocompatible, meaning that it does not cause any significant adverse reactions when introduced into biological systems. However, the copolymer can interfere with certain biological processes if it binds with essential biomolecules. Therefore, it is essential to carefully design experiments to avoid unintended effects.
Avantages Et Limitations Des Expériences En Laboratoire
Vinylpyridine-acrolein copolymer has several advantages for lab experiments. The copolymer is easy to synthesize and can be modified to suit specific experimental needs. Additionally, the copolymer has a high binding capacity, allowing it to immobilize large amounts of biomolecules onto surfaces. However, the copolymer has some limitations, including its potential to interfere with biological processes and its limited stability in certain conditions.
Orientations Futures
There are several potential future directions for vinylpyridine-acrolein copolymer research. One potential direction is the development of new copolymers with improved properties, such as increased stability and binding capacity. Another potential direction is the application of the copolymer in new fields, such as tissue engineering and regenerative medicine. Additionally, the copolymer could be used in the development of new diagnostic tools and drug delivery systems.
Conclusion:
Vinylpyridine-acrolein copolymer is a valuable tool for studying biological processes due to its ability to bind with various biomolecules. The copolymer has several advantages, including its high binding capacity and easy synthesis. However, the copolymer also has limitations, including its potential to interfere with biological processes and limited stability in certain conditions. Future research in this field could lead to the development of new copolymers with improved properties and applications in new fields.
Méthodes De Synthèse
The synthesis of vinylpyridine-acrolein copolymer involves the reaction between vinylpyridine and acrolein. The copolymerization process is typically carried out in the presence of a catalyst, which helps to initiate the polymerization reaction. The resulting copolymer is a random copolymer, meaning that the monomers are arranged in a random order along the polymer chain. The copolymer can be synthesized in various molecular weights and compositions, depending on the desired application.
Applications De Recherche Scientifique
Vinylpyridine-acrolein copolymer has been extensively used in scientific research due to its ability to bind with various biomolecules. The copolymer can be used to immobilize enzymes, proteins, and other biomolecules onto surfaces, which is particularly useful for studying biological processes. The copolymer has also been used in the development of biosensors, which can detect specific biomolecules in complex samples. Additionally, the copolymer has been used as a drug delivery system, where it can be used to deliver drugs to specific cells or tissues.
Propriétés
Numéro CAS |
102329-52-2 |
|---|---|
Nom du produit |
Vinylpyridine-acrolein copolymer |
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.2 g/mol |
Nom IUPAC |
2-ethenylpyridine;prop-2-enal |
InChI |
InChI=1S/C7H7N.C3H4O/c1-2-7-5-3-4-6-8-7;1-2-3-4/h2-6H,1H2;2-3H,1H2 |
Clé InChI |
HESBELQAOMOTRT-UHFFFAOYSA-N |
SMILES |
C=CC=O.C=CC1=CC=CC=N1 |
SMILES canonique |
C=CC=O.C=CC1=CC=CC=N1 |
Synonymes |
CVPA copolymer vinylpyridine-acrolein copolyme |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



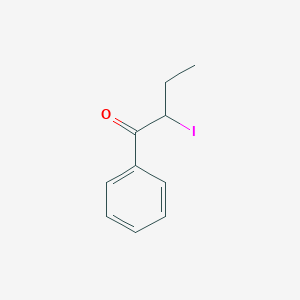
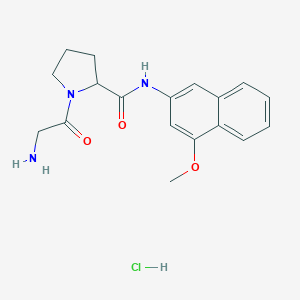
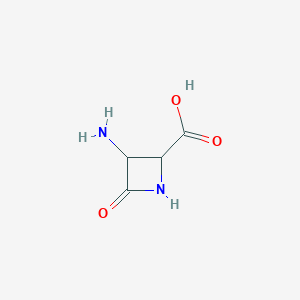
![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)
